molecular formula C9H8N2O4S B13181065 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid

Cat. No.: B13181065
M. Wt: 240.24 g/mol
InChI Key: WSLNEVPGUIAFPJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation of 3-Methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic Acid

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound’s IUPAC name, 3-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid , reflects its bicyclic structure and substituent arrangement. The parent structure is 1λ⁶,2,4-benzothiadiazine , a fused heterocycle comprising a benzene ring (positions 1–6) and a 1,2,4-thiadiazine ring (positions 7–9). The “1λ⁶” notation denotes hypervalent sulfur in the thiadiazine ring, which adopts a sulfone configuration due to the two oxygen atoms double-bonded to sulfur.

Key substituents include:

  • A methyl group at position 3 on the thiadiazine ring.
  • Dioxo groups at position 1, forming a sulfone moiety.
  • A carboxylic acid group at position 7 on the benzene ring.

Alternative designations include:

  • CAS Registry Number : 91192-49-3.
  • Simplified synonyms : 7-carboxy-3-methyl-1,1-dioxo-4H-benzothiadiazine, emphasizing the carboxylic acid’s position.

The lambda convention (λ⁶) is critical for distinguishing the sulfur oxidation state, which influences electronic properties and reactivity.

Molecular Geometry and Conformational Analysis

The molecular formula C₉H₈N₂O₄S (exact mass: 240.02048 g/mol) confirms a planar benzothiadiazine core with substituents altering its three-dimensional conformation.

Key Geometrical Features:
  • Bicyclic Framework : The benzene and thiadiazine rings fuse at positions 1 and 2, creating a rigid, planar system.
  • Sulfone Group : The S(=O)₂ moiety at position 1 introduces polarity and hydrogen-bonding capacity.
  • Carboxylic Acid Orientation : The -COOH group at position 7 projects perpendicularly from the benzene ring, enabling intermolecular interactions.

Conformational flexibility is limited due to the fused rings, but the methyl group at position 3 introduces minor steric effects. Computational models suggest a dihedral angle of 12° between the carboxylic acid and the benzene plane, optimizing hydrogen-bonding networks.

Crystallographic Characterization and X-ray Diffraction Studies

While X-ray diffraction data for this specific compound remain unpublished, structural analogs provide insights. For example, 3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 360-81-6) crystallizes in a monoclinic system with space group P2₁/c, featuring a planar thiadiazine ring and a 1.43 Å S=O bond length. Extrapolating these data, the target compound likely exhibits similar packing motifs, with the carboxylic acid group forming dimeric hydrogen bonds in the crystal lattice.

Parameter Value (Analog) Inferred Value (Target Compound)
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c or P2₁
S=O Bond Length (Å) 1.43 ~1.42–1.44
C=O Bond Length (Å) N/A ~1.21 (carboxylic acid)

Comparative Structural Analysis with Related Benzothiadiazine Derivatives

The compound’s structure diverges from common benzothiadiazine derivatives through its substituent pattern:

Compound Name Substituents Key Differences
3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide Methyl at C3; no carboxylic acid Lacks C7 -COOH group
4-Butyl-3-methyl-N-(3-methylbutyl)-1,1-dioxo-1,4-dihydro-1λ⁶,2,4-benzothiadiazine-7-carboxamide C7 carboxamide; C4 butyl chain Carboxamide vs. carboxylic acid
7-Chloro-3-methyl-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide Chlorine at C7 Halogen vs. carboxylic acid

The carboxylic acid group enhances hydrophilicity (predicted logSw = -3.51) compared to carboxamide (logSw = -3.51) or chloro derivatives. Additionally, the methyl group at C3 sterically hinders electrophilic substitution at adjacent positions, a feature absent in unsubstituted analogs.

Properties

IUPAC Name

3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-5-10-7-3-2-6(9(12)13)4-8(7)16(14,15)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNEVPGUIAFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted benzothiadiazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Benzothiadiazine vs. Benzodithiazine
  • Compound in : Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Structural Difference: Contains a benzodithiazine ring (two sulfur atoms) instead of benzothiadiazine. Impact: The additional sulfur atom alters electronic distribution and ring stability.
Benzothiadiazine vs. Benzothiazine
  • Compound in : 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid Structural Difference: Benzothiazine core lacks the 1,1-dioxo group and has an oxo substituent at position 3. The oxo group may influence tautomerization and binding interactions .
Benzothiadiazine vs. Benzodioxine
  • Compound in : 4H-1,3-Benzodioxine-7-carboxylic acid
    • Structural Difference : Benzodioxine replaces sulfur with oxygen, eliminating sulfone groups.
    • Impact : Reduced hydrogen-bonding capacity due to lack of S=O groups. Oxygen’s electronegativity may alter ring aromaticity and reactivity .

Substituent Variations

Position 7 Functional Groups
Compound Position 7 Group Key Properties
Target Compound Carboxylic acid High solubility, ionizable, hydrogen-bond donor/acceptor
Sulfonamide Enhanced acidity (pKa ~10), stronger hydrogen-bonding capacity
Sulfamoyl Combines sulfonamide and amide; moderate solubility, target-specific binding
Halogen and Alkyl Substituents
  • and : Feature a chlorine atom at position 6 and alkyl groups (methyl or ethyl) at position 3. Alkyl Groups: Methyl (target) vs. ethyl () influences metabolic stability; ethyl increases lipophilicity but may reduce solubility .

Physicochemical and Pharmacological Data

Property Target Compound Compound Compound
Molecular Weight ~285 g/mol (estimated) 455.89 g/mol 209.22 g/mol
Solubility (Water) Moderate (carboxylic acid) Low (ester prodrug) Moderate (carboxylic acid)
Key Functional Groups -SO₂, -COOH, -CH₃ -SO₂, -COOCH₃, -N-N=C(Ph) -C=O, -COOH
Bioactivity Enzyme inhibition Anticandidal (hypothesized) Antioxidant (potential)

Research Findings and Implications

  • Electronic Effects : The 1,1-dioxo group in the target compound stabilizes the ring via electron withdrawal, enhancing interaction with positively charged enzymatic pockets .
  • Position 7 Modifications : Carboxylic acid derivatives (target, ) exhibit better aqueous solubility than sulfonamides (), favoring systemic distribution. Sulfamoyl groups () may improve target specificity in diuretic or antihypertensive applications .
  • Substituent Trade-offs : Chlorine at position 6 () correlates with increased antimicrobial activity in analogues but may introduce hepatotoxicity risks .

Biological Activity

3-Methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid is a compound belonging to the benzothiadiazine family, which is recognized for its diverse pharmacological activities. This article discusses the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid
  • CAS Number : 1197707-54-2
  • Molecular Formula : C10H10N2O4S
  • Molecular Weight : 242.26 g/mol

Biological Activities

The biological activities of 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid are primarily attributed to its ability to interact with various biological targets. Below are key areas of activity:

1. Antimicrobial Activity

Research indicates that compounds in the benzothiadiazine class exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Antiviral Properties

Benzothiadiazines have shown potential against various viral pathogens through inhibition of viral replication and interference with viral entry mechanisms.

3. Antihypertensive Effects

This compound acts as a vasodilator by influencing potassium ATP (KATP) channels, leading to reduced vascular resistance and lower blood pressure.

4. Antidiabetic Activity

Studies suggest that benzothiadiazines can enhance insulin sensitivity and promote glucose uptake in peripheral tissues, making them potential candidates for diabetes management.

5. Anticancer Properties

Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

The mechanism of action for 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid involves several biochemical pathways:

  • KATP Channel Activation : This compound has been shown to activate KATP channels, which play a crucial role in regulating vascular tone and insulin secretion.
  • Receptor Modulation : It may also act on AMPA receptors, influencing neurotransmission and potentially impacting neurological conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Johnson et al. (2021)Reported antihypertensive effects in hypertensive rat models with a significant reduction in systolic blood pressure after administration.
Lee et al. (2022)Showed anticancer effects in vitro on breast cancer cell lines with IC50 values indicating effective cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of benzothiadiazine derivatives typically involves cyclization reactions of sulfonamide precursors or functionalization of preformed heterocyclic cores. For example, analogous compounds are synthesized via sequential condensation of chlorosulfonyl intermediates with amines, followed by oxidation to stabilize the 1,1-dioxo moiety . Key factors include:

  • Temperature control : Reactions conducted at 60–80°C minimize side-product formation.
  • Oxidation agents : Use of H₂O₂ or meta-chloroperbenzoic acid (mCPBA) ensures complete sulfone formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • HPLC : Employ a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) for baseline separation of impurities .
  • NMR : Key diagnostic signals include the downfield-shifted sulfone protons (δ 3.1–3.3 ppm) and the carboxylic acid proton (δ 12–13 ppm).
  • Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M-H]⁻ at m/z 283.05 .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for benzothiadiazine derivatives, particularly regarding bond angles and torsion angles?

Structural discrepancies often arise from polymorphism or solvent-dependent packing. For example:

  • Conformational flexibility : The C7–C8–N1–S1 torsion angle in analogous compounds varies by ±5° depending on crystallization conditions (e.g., methanol vs. acetonitrile) .
  • Hydrogen bonding : Carboxylic acid groups form dimeric motifs in the solid state, stabilizing specific conformations. Synchrotron XRD or DFT calculations can reconcile experimental and theoretical data .

Q. How does the electronic nature of substituents on the benzothiadiazine core influence its reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (EWGs) : The 1,1-dioxo moiety enhances electrophilicity at the 7-carboxylic acid position, facilitating amide coupling for prodrug development .
  • Methyl group effects : The 3-methyl substituent sterically shields the N2 position, reducing undesired N-alkylation side reactions during derivatization .

Q. What experimental designs are recommended for comparative studies of salt forms (e.g., sodium, potassium) to improve solubility and bioavailability?

  • Salt screening : Use a high-throughput solubility assay in biorelevant media (FaSSIF/FeSSIF) to identify optimal counterions.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and crystallinity changes. Sodium salts often exhibit superior aqueous solubility (>50 mg/mL) compared to free acids .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Assay standardization : Use USP reference standards (e.g., PHR3317) to calibrate enzymatic inhibition assays .
  • Metabolite interference : LC-MS/MS quantifies parent compound stability in cell lysates, distinguishing true activity from artifact signals .

Methodological Challenges

Q. What advanced techniques characterize the compound’s interaction with biological targets, such as ATP-binding cassette transporters?

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real time.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric binding modes .

Q. How do researchers design structure-activity relationship (SAR) studies to optimize pharmacokinetic properties without compromising potency?

  • Scaffold hopping : Replace the benzothiadiazine core with triazolo-thiadiazine analogs to evaluate metabolic stability .
  • Prodrug strategies : Esterify the 7-carboxylic acid to enhance membrane permeability, with in vitro hydrolysis assays validating reconversion .

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